molecular formula C13H11FN2O4 B1518204 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester CAS No. 1437323-25-5

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1518204
CAS No.: 1437323-25-5
M. Wt: 278.24 g/mol
InChI Key: BRYCPBJQGPFMTD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The 4-fluorophenyl group attached to the pyrimidine ring could potentially alter its properties and interactions.


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring (a six-membered ring with two nitrogen atoms), a 4-fluorophenyl group (a phenyl ring with a fluorine atom at the 4th position), and an ethyl ester group attached to the carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and the presence of the ester group could influence its solubility .

Scientific Research Applications

Synthesis and Antibacterial Activity Research has identified synthetic pathways for compounds structurally related to 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, exploring their potential as antibacterial agents. For instance, the synthesis and evaluation of pyridonecarboxylic acids and their analogues have shown promising antibacterial activity, underscoring the importance of structural modifications in enhancing efficacy against bacterial infections (Egawa et al., 1984).

Antitumor and Antimicrobial Potential Compounds containing the core structure of this compound have been synthesized to investigate their antitumor and antimicrobial properties. Amino acid ester derivatives incorporating 5-fluorouracil have shown inhibitory effects against cancer cell lines, suggesting potential applications in cancer therapy (Xiong et al., 2009). Additionally, a series of tetrahydropyrimidine derivatives were found to exhibit significant antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (Sharma et al., 2012).

Chemical Synthesis and Reactivity The chemical reactivity and synthesis of related tetrahydropyrimidine derivatives have been extensively studied, revealing diverse potential applications in medicinal chemistry and drug development. Novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, for example, offer insights into the versatility of these compounds in synthesizing new drugs with varied therapeutic effects (Santilli et al., 1971).

Thermodynamic Properties The study of thermodynamic properties of similar tetrahydropyrimidine esters contributes to a deeper understanding of their physical and chemical characteristics, which is crucial for the development of new pharmaceuticals. Research into the combustion energies, enthalpies of combustion, and formation of these compounds provides essential data for their application in drug design and development (Klachko et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems or used in chemical reactions. Without this context, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in materials science .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-2-20-12(18)10-7-15-13(19)16(11(10)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYCPBJQGPFMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 2
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 5
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 6
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

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